![molecular formula C22H25ClN4O B2356428 (E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide CAS No. 1904632-08-1](/img/structure/B2356428.png)
(E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C22H25ClN4O and its molecular weight is 396.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
Antibacterial and Anticancer Activity : Compounds structurally related to (E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide have been synthesized and evaluated for their antibacterial and anticancer activities. Studies indicate that certain acrylamide derivatives exhibit potent activity against various tumor cell lines and bacterial strains (Bondock & Gieman, 2015).
Preparation of CGRP Receptor Inhibitors : Research in the field of receptor antagonists includes the development of compounds with piperidine and quinazoline moieties, which are relevant to the structure . Such compounds are significant in the synthesis of receptor inhibitors used in various therapeutic applications (Cann et al., 2012).
Formation of Tetrahydroquinolinone Derivatives : Studies have also explored the rearrangement reactions leading to the formation of tetrahydroquinolinones, which are structurally related to the compound . These reactions are significant for the synthesis of novel pharmaceutical compounds (Moustafa, Al-Mousawi, & Elnagdi, 2011).
Synthesis of Antihypertensive Agents : Piperidine derivatives with a quinazoline ring, similar to the compound of interest, have been synthesized and tested for antihypertensive activity. Some of these compounds showed promising results in lowering blood pressure in hypertensive rat models (Takai et al., 1986).
Anticancer Potential of Quinazoline Derivatives : In the context of anticancer research, quinazoline derivatives, which are structurally similar to the compound of interest, have been discovered as potential EGFR inhibitors with efficient antiproliferative activity (Xu et al., 2013).
Antibacterial Evaluation : Novel piperidine-4-carboxamide derivatives, which include quinazoline structures, have shown significant antibacterial activities against various bacterial strains (Selvakumar & Elango, 2017).
Molecular Interaction Studies : The compound's structural analogs have been used to study their interaction with receptors, such as the CB1 cannabinoid receptor. These studies are crucial for understanding the molecular mechanisms of receptor-ligand interactions (Shim et al., 2002).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O/c23-19-7-3-1-5-16(19)9-10-21(28)26-17-11-13-27(14-12-17)22-18-6-2-4-8-20(18)24-15-25-22/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14H2,(H,26,28)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTNTJKADLNBHP-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C=CC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.